6-(2-Methoxyphenyl)pyridazin-3-ol
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Overview
Description
6-(2-Methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with a methoxyphenyl group at the 6-position and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzoyl hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 6-(2-Methoxyphenyl)pyridazin-3(2H)-one can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)pyridazin-3-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
6-Phenylpyridazin-3(2H)-one: Lacks the methoxy group, which can affect its reactivity and biological activity.
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one: The hydroxy group can lead to different hydrogen bonding interactions and solubility properties.
6-(2-Chlorophenyl)pyridazin-3(2H)-one: The chloro group can influence the compound’s electronic properties and reactivity.
Uniqueness: 6-(2-Methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties, reactivity, and potential biological activity. This functional group can also serve as a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biological Activity
6-(2-Methoxyphenyl)pyridazin-3-ol is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structure which includes a pyridazine ring substituted with a methoxyphenyl group and a hydroxyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of various diseases.
- Molecular Formula : C₁₁H₁₁N₂O
- Molecular Weight : 201.22 g/mol
- Structure : The compound features a six-membered ring with two nitrogen atoms, contributing to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of an intermediate hydrazide through the reaction of 2-methoxybenzoyl chloride with hydrazine hydrate.
- Cyclization of the hydrazide using phosphorus oxychloride (POCl₃) to yield the desired pyridazine derivative.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial properties. These activities are essential for developing new therapeutic agents against resistant pathogens.
Anti-inflammatory Activity
Studies have shown that derivatives of pyridazin-3-ol can inhibit interleukin-1 beta (IL-1β) production, which plays a crucial role in inflammatory responses. These compounds demonstrated significant inhibitory effects on IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS) .
Antitrypanosomal Activity
Recent investigations into related compounds have highlighted their potential as antitrypanosomal agents, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, derivatives bearing similar structural features showed promising IC₅₀ values, indicating effective inhibition of trypanosomal growth . The compound 13 , which shares structural similarities with this compound, exhibited an IC₅₀ value of 0.38 μM against T.b.r. .
The exact mechanism of action for this compound is not fully understood; however, it is believed to involve interactions with specific molecular targets relevant to biological pathways. This may include enzyme inhibition or modulation of receptor activity involved in disease processes.
Research Findings and Case Studies
Study | Findings | IC₅₀ Values |
---|---|---|
Study on IL-1β Inhibition | Demonstrated potent inhibitory activity against IL-1β production in HL-60 cells | Not specified |
Antitrypanosomal Activity | Compound 13 showed submicromolar activity against T.b.r. | 0.38 μM |
Antimicrobial Activity | Various derivatives exhibited significant antimicrobial properties | Varies by compound |
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-7-11(14)13-12-9/h2-7H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXLMOUJSXNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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